3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)propanamide
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Overview
Description
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)propanamide is a complex organic compound that features a combination of furan, oxadiazole, and imidazo[1,2-a]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)propanamide typically involves multiple steps:
Formation of the Furan-2-yl-1,2,4-oxadiazole Moiety: This can be achieved by the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the oxadiazole ring.
Synthesis of Imidazo[1,2-a]pyridine Derivative: The imidazo[1,2-a]pyridine core can be synthesized through the reaction of 2-aminopyridine with α-haloketones.
Coupling Reaction: The final step involves coupling the furan-2-yl-1,2,4-oxadiazole moiety with the imidazo[1,2-a]pyridine derivative using appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The imidazo[1,2-a]pyridine moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides are commonly used.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound is being studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It can be used in the development of organic electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)propanamide involves interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in microbial growth, cancer cell proliferation, and inflammation.
Pathways Involved: It modulates pathways such as the inhibition of DNA synthesis in microbes, induction of apoptosis in cancer cells, and suppression of inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Furamizole: An antibacterial agent containing a furan ring.
Raltegravir: An antiviral drug with an oxadiazole ring.
Omeprazole: An antiulcer drug containing an imidazole ring.
Properties
IUPAC Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-15(18-10-12-11-22-8-2-1-5-14(22)19-12)6-7-16-20-17(21-25-16)13-4-3-9-24-13/h1-5,8-9,11H,6-7,10H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVXOMISCYTPMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CNC(=O)CCC3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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